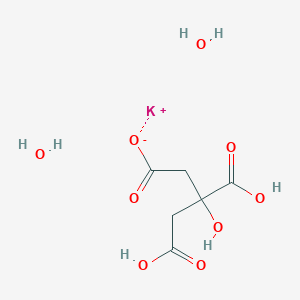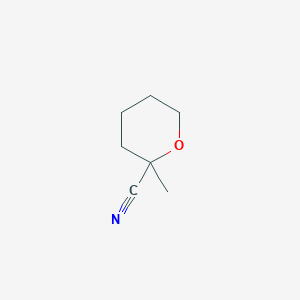
Potassium dihydrogen citrate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium dihydrogen citrate hydrate is used as a buffering agent and a chelating agent . It is used as an alkalizing agent in the renal function . It is found that it increases the bone density, thereby used in research experiments related to the treatment of osteoporosis .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, citrate salts are generally produced by neutralizing citric acid with the appropriate base, in this case, potassium hydroxide .Molecular Structure Analysis
The molecular formula of this compound is C6H7KO7 . The InChI Key is WKZJASQVARUVAW-UHFFFAOYNA-M . The SMILES representation is [K+].OC(=O)CC(O)(CC([O-])=O)C(O)=O .Physical And Chemical Properties Analysis
This compound is a crystalline powder . It has a molecular weight of 230.21 g/mol . It has impurity content of Chloride: ≤0.002 % and Sodium: ≤0.05 % . It also has insoluble material ≤0.005 % .Scientific Research Applications
pH Buffering Properties : Potassium dihydrogen citrate is noted for its ability to exhibit reference pH values close to primary standard pH buffer solutions, making it a potential candidate for use in laboratory settings for pH calibration and control. It's noteworthy that citrate reagent is not yet commercially available as a standard reference material, indicating a potential area for future development (Lito, Camões, & Covington, 2003).
Crystal Growth and Thermal Properties : Research on potassium dihydrogen citrate crystals, especially when doped with metals like chromium or nickel, reveals insights into their growth, thermal stability, and photoluminescence properties. These studies suggest potential applications in materials science, such as the development of new materials with unique thermal or optical properties (Pandya et al., 2019); (Pandya et al., 2021).
Solubility and Heat of Solution : The solubility of potassium dihydrogen citrate in water across different temperatures has been studied, providing essential data for its potential use in various chemical processes. An interesting discovery is the formation of a previously unreported dihydrate, suggesting unique physical properties that could be explored further (Auken, 1991).
Ion-Exchange Properties : The ion-exchange separation capabilities of potassium dihydrogen citrate, particularly for sodium and potassium ions, have been investigated. This suggests potential applications in water treatment or purification processes (Komatsu, Fujiki, & Sasaki, 1993).
Microhardness and Indentation Fracture : Studies on the microhardness and indentation fracture of potassium dihydrogen citrate crystals indicate its potential for use in applications where mechanical stability and durability are crucial, such as in certain types of sensors or optical devices (Fang & Lambropoulos, 2004).
Volumetric Properties : Research on the volumetric properties of potassium dihydrogen citrate, particularly in aqueous solutions, provides valuable data for its use in chemical and biochemical applications, such as in reaction media or as a component in certain types of solutions (Sadeghi & Goodarzi, 2008).
Crystal Structure Analysis : Detailed crystal structure analysis of potassium dihydrogen citrate salts, including studies of double salts, offers insights into its molecular arrangement and interactions. This knowledge is crucial for developing new materials and understanding the material's behavior under various conditions (Zacharias & Glusker, 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
potassium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;2*1H2/q;+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWRHTYDFXPPRR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.O.O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11KO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2527020.png)
![4-Bromo-N-[3-[[2-chloropropanoyl(methyl)amino]methyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2527021.png)




![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2527028.png)

![Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2527033.png)
![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)
![N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2527037.png)
